molecular formula C18H16N2O5S3 B15097377 N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B15097377
M. Wt: 436.5 g/mol
InChI Key: CGCVFSLDFVRVBG-WJDWOHSUSA-N
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Description

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a rhodanine-derived compound featuring a 1,3-thiazolidin-4-one core substituted with a 3-ethoxy-4-hydroxyphenyl group at the 5-position and a benzenesulfonamide moiety at the 3-position.

Properties

Molecular Formula

C18H16N2O5S3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H16N2O5S3/c1-2-25-15-10-12(8-9-14(15)21)11-16-17(22)20(18(26)27-16)19-28(23,24)13-6-4-3-5-7-13/h3-11,19,21H,2H2,1H3/b16-11-

InChI Key

CGCVFSLDFVRVBG-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzenesulfonyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents on the benzylidene ring and the sulfonamide/amide group. These variations influence physicochemical properties, binding interactions, and synthetic routes. Below is a detailed comparison:

Substituent Variations on the Benzylidene Ring
  • Target Compound : The 3-ethoxy-4-hydroxyphenyl group provides a balance of lipophilicity (ethoxy) and hydrogen-bonding capacity (hydroxyl).
  • : Replaces ethoxy with methoxy (4-hydroxy-3-methoxyphenyl), reducing lipophilicity (XLogP3 = 3.4) and molecular weight (422.5 g/mol) .
  • : Features a 3-methoxy-4-propoxyphenyl group, increasing alkyl chain length and lipophilicity compared to the target compound .
Variations in the Sulfonamide/Amide Group
  • Target Compound: The benzenesulfonamide group enhances polarity and hydrogen-bond acceptor capacity (8 acceptors, 2 donors) .
  • : Replaces sulfonamide with 2-chlorobenzamide, reducing hydrogen-bond acceptors (6) and introducing steric and electronic effects from chlorine .
  • : Substitutes sulfonamide with 2-nitrobenzamide, increasing electron-withdrawing character and hydrogen-bond acceptors (9) .
Physicochemical and Structural Properties
Compound Benzylidene Substituent R Group Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Reference
Target Compound 3-ethoxy-4-hydroxyphenyl Benzenesulfonamide ~452 (estimated) ~4.0 2 8
4-hydroxy-3-methoxyphenyl Benzenesulfonamide 422.5 3.4 2 8
3-methoxy-4-propoxyphenyl 2-Chlorobenzamide 478.0 1 6
4-hydroxy-3-methoxyphenyl 2-Nitrobenzamide 477.4 2 9

Key Observations :

  • Hydrogen Bonding : Benzenesulfonamide derivatives (Target, ) exhibit higher hydrogen-bond acceptor counts than amide analogs (–11), favoring interactions with polar biological targets.
  • Steric Effects : Bulkier substituents (e.g., 4-propoxy in ) may hinder binding to compact enzyme active sites.
Structural and Computational Analysis
  • Crystallography : Analogs in –9 were characterized using SHELX and ORTEP-III (), suggesting similar workflows for the target compound .
  • Molecular Docking : mentions docking studies for carbonic anhydrase inhibition, a plausible application for the target compound given its sulfonamide group .

Biological Activity

N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin ring system, which is significant for its biological activity. The presence of an ethoxy group and a hydroxyphenyl moiety contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC19H15N3O6S2
Molecular Weight405.46 g/mol
CAS Number301158-24-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms, particularly hCA II and hCA IX, which are associated with tumor progression.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on metalloenzyme carbonic anhydrase isoforms, with Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
  • Anti-Proliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). For instance, certain derivatives showed IC50 values as low as 3.96 μM against MCF-7 cells .

Case Study: Anti-Cancer Activity

A series of experiments evaluated the anti-proliferative effects of various thiazolidin derivatives against cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism
4cMCF-73.96 ± 0.21Induces apoptosis via Bax/Bcl-2 modulation
4jCaco-25.87 ± 0.37Apoptotic pathway activation

The compound 4c was particularly effective in inducing apoptosis through modulation of apoptotic proteins such as Bax and Bcl-2, leading to increased levels of active caspases .

Pharmacological Implications

The unique structure of N-(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide suggests multiple therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor-associated carbonic anhydrase isoforms positions it as a potential candidate for cancer treatment.
  • Enzyme Modulation : The inhibition of carbonic anhydrases could also have implications in conditions such as glaucoma or metabolic disorders where these enzymes play a crucial role.

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